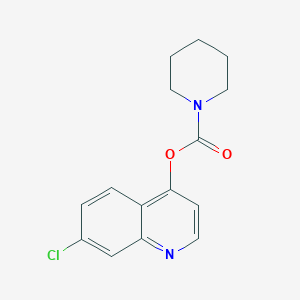![molecular formula C17H24N2O3 B5666985 5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5666985.png)
5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid" is a chemical compound synthesized through various reactions involving piperazine derivatives and other organic compounds. This compound has been studied for its molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Friedel–Crafts reaction, where components like piperazine and dimethylphenyl are combined with other organic molecules. For example, Wang et al. (2004) synthesized a compound by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, characterizing its molecular structure with weak intramolecular C—H⋯N interaction and intermolecular hydrogen bonds (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid" is characterized by features like intramolecular C—H⋯N interactions and intermolecular hydrogen bonds, contributing to the stability of the crystal packing. This was observed in the crystal structure of compounds synthesized by Wang et al. (2006) (Wang et al., 2006).
Chemical Reactions and Properties
Piperazine derivatives, including "5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid," typically undergo reactions like cyclo condensation and condensation with haloacetic acids. These reactions lead to the formation of various hybrid compounds with unique chemical properties. Vasilevskii et al. (2010) studied the reaction of a similar compound with halogenoacetic acids, confirming the structures using NMR spectroscopy and XRD analysis (Vasilevskii et al., 2010).
Physical Properties Analysis
The physical properties of such compounds are characterized by their crystal structures and thermal stability. The compounds often crystallize in specific systems, as observed by Khedhiri et al. (2016) in their study of a novel organic-inorganic hybrid material (Khedhiri et al., 2016).
Propriétés
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-5-3-6-15(14(13)2)18-9-11-19(12-10-18)16(20)7-4-8-17(21)22/h3,5-6H,4,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGPPPOOEOQUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)
![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)

![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5666921.png)
![3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5666922.png)
![N-cyclopentyl-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5666930.png)
![2-(dimethylamino)-N-[1-(3-methylbutanoyl)-4-piperidinyl]-2-(4-methylphenyl)acetamide](/img/structure/B5666945.png)


![2-ethyl-8-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5666962.png)
![9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5666963.png)
![[(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5666969.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5666993.png)